3-Azetidinomethyl-4'-cyanobenzophenone

描述

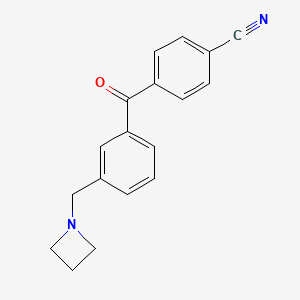

3-Azetidinomethyl-4'-cyanobenzophenone is a benzophenone derivative characterized by an azetidine ring linked via a methyl group to the benzophenone scaffold and a cyano substituent at the para position of the second benzene ring. Its molecular formula is C₁₈H₁₆N₂O, with a molecular weight of 276.34 g/mol (calculated from structural analogs in ). The compound is primarily utilized in pharmaceutical research and organic synthesis, serving as a precursor for bioactive molecules or intermediates in cross-coupling reactions.

属性

IUPAC Name |

4-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-14-5-7-16(8-6-14)18(21)17-4-1-3-15(11-17)13-20-9-2-10-20/h1,3-8,11H,2,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKYTWFBAYDGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643244 | |

| Record name | 4-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-42-1 | |

| Record name | 4-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinomethyl-4’-cyanobenzophenone typically involves the reaction of 4’-cyanobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 3-Azetidinomethyl-4’-cyanobenzophenone can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the production of high-quality 3-Azetidinomethyl-4’-cyanobenzophenone .

化学反应分析

Types of Reactions

3-Azetidinomethyl-4’-cyanobenzophenone undergoes various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

Reduction: The cyanobenzophenone moiety can be reduced to form amines or alcohols.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: N-oxides of the azetidine ring.

Reduction: Amines or alcohols derived from the cyanobenzophenone moiety.

Substitution: Various substituted azetidine derivatives.

科学研究应用

3-Azetidinomethyl-4’-cyanobenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and polymers.

作用机制

The mechanism of action of 3-Azetidinomethyl-4’-cyanobenzophenone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The cyanobenzophenone moiety can engage in hydrogen bonding or hydrophobic interactions with biological macromolecules, influencing their function.

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups (EWGs): The cyano group in this compound enhances electrophilicity compared to bromo or trifluoromethyl analogs, facilitating nucleophilic aromatic substitutions.

- Stability: Unlike 4-Acetoxy-4'-cyanobenzophenone, which was discontinued due to hydrolytic instability under basic conditions, the azetidinomethyl group in the target compound improves steric protection, enhancing shelf life.

- Synthetic Utility: The bromo analog is more reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), whereas the cyano derivative is preferred for nitrile-specific transformations (e.g., hydrolysis to amides).

Pharmacological and Industrial Relevance

- Drug Design: The cyano group’s polarity improves aqueous solubility relative to trifluoromethyl or bromo analogs, making the compound a candidate for orally bioavailable drugs.

- Industrial Use: Unlike 3-Amino-4'-chlorobenzophenone (agrochemical intermediate), the target compound is prioritized in anticancer and CNS drug research due to its balanced lipophilicity (logP ~2.5).

生物活性

3-Azetidinomethyl-4'-cyanobenzophenone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an azetidine ring and a cyanobenzophenone moiety. The molecular formula is C17H16N2O, and its structural representation can be summarized as follows:

- Azetidine Ring: A four-membered saturated heterocyclic compound.

- Cyanobenzophenone Moiety: Comprising a benzophenone structure with a cyano group that may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several biochemical pathways:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic processes.

- Antioxidant Activity: Its structure suggests potential for scavenging free radicals, thus providing protective effects against oxidative stress.

- Interaction with Receptors: Preliminary studies indicate that it might interact with various biological receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activities. For instance, studies have shown effectiveness against:

- Bacteria: In vitro tests revealed activity against Staphylococcus aureus and Escherichia coli.

- Fungi: Antifungal properties were noted against strains such as Candida albicans.

Anticancer Potential

Recent investigations suggest that this compound may possess anticancer properties. In vitro studies demonstrated:

- Cytotoxicity: The compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Mechanisms of Action: Proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antimicrobial Activity:

- Objective: To assess the efficacy against bacterial and fungal pathogens.

- Methodology: Disk diffusion method was employed to evaluate antimicrobial activity.

- Results: Significant inhibition zones were observed for both bacterial and fungal strains, suggesting strong antimicrobial potential.

-

Study on Anticancer Activity:

- Objective: To investigate cytotoxic effects on cancer cell lines.

- Methodology: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results: A dose-dependent decrease in cell viability was noted, indicating potential as an anticancer agent.

Data Summary

The following table summarizes key findings from studies related to the biological activity of this compound:

| Activity Type | Pathogen/Cell Type | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | S. aureus | Disk diffusion | Significant inhibition observed |

| E. coli | Disk diffusion | Significant inhibition observed | |

| C. albicans | Disk diffusion | Significant inhibition observed | |

| Anticancer | Breast cancer cells | MTT assay | Dose-dependent cytotoxicity |

| Lung cancer cells | MTT assay | Dose-dependent cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。